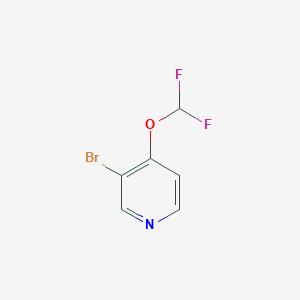

3-Bromo-4-(difluoromethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-3-10-2-1-5(4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPXEJVJBMWMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292814 | |

| Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-46-4 | |

| Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 Bromo 4 Difluoromethoxy Pyridine

Cross-Coupling Reactions

3-Bromo-4-(difluoromethoxy)pyridine is a versatile building block in organic synthesis, primarily utilized in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance. libretexts.org This palladium-catalyzed reaction couples organoboron compounds, such as boronic acids or their esters, with organic halides or triflates to form new carbon-carbon bonds. libretexts.orglibretexts.org

In molecules with multiple halogen substituents, the regioselectivity of the Suzuki-Miyaura coupling can often be controlled by the choice of catalyst and reaction conditions. researchgate.net The reactivity of halogens in palladium-catalyzed couplings generally follows the order: I > Br > OTf > Cl > F. libretexts.org This inherent difference in reactivity allows for selective coupling at one position while leaving other halogens intact for subsequent transformations. For instance, in a molecule containing both a bromo and a chloro substituent, the Suzuki-Miyaura coupling will preferentially occur at the more reactive C-Br bond. researchgate.net

The scope of the Suzuki-Miyaura coupling is extensive, accommodating a wide variety of boronic acids and esters. Both electron-rich and electron-poor arylboronic acids, as well as heteroarylboronic acids, can be effectively coupled. mdpi.com However, the electronic nature of the boronic acid can influence the reaction yield, with electron-rich boronic acids sometimes providing better results. mdpi.com The reaction is also compatible with a broad range of functional groups on both the pyridine (B92270) and the boronic acid partner, a key advantage for the synthesis of complex molecules. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | High |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | Good |

This table is illustrative and specific yields for this compound would require specific experimental data.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. acs.orgwikipedia.org The choice of ligand on the palladium catalyst can significantly influence the efficiency of this step. acs.org

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) undergoes transmetalation with the palladium(II) intermediate. The base activates the organoboron compound, facilitating the transfer of the organic group from boron to palladium and displacing the halide. libretexts.org

Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) complex. This step forms the desired carbon-carbon bond in the product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. acs.orgwikipedia.org

The use of bulky, electron-rich phosphine (B1218219) ligands often enhances the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis. acs.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.org While specific examples for this compound are not detailed in the provided context, the general principles of the Heck reaction would apply. The reaction typically requires a palladium catalyst, a base, and is known for its high trans selectivity in the resulting alkene product. organic-chemistry.org Modifications to the Heck reaction, such as the use of ionic liquids or phosphine-free catalysts, have been developed to improve its efficiency and sustainability. organic-chemistry.org The dehalogenation of bromoarenes can sometimes be a competing side reaction. beilstein-journals.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a highly effective method for the synthesis of arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.org

The reaction can be performed under copper-free conditions, which can be advantageous in certain applications. nih.gov The choice of palladium catalyst and ligands is crucial for the success of the reaction, with various phosphine ligands and N-heterocyclic carbene (NHC) ligands being employed. libretexts.org The reactivity of the halide follows the general trend I > Br > Cl > OTf. wikipedia.org Given this, this compound would be a suitable substrate for Sonogashira coupling.

Table 2: Typical Conditions for Sonogashira Coupling

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene |

This table represents general conditions and specific optimization for this compound may be required.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is highly versatile for the formation of carbon-carbon bonds and has a broad scope, tolerating a wide array of functional groups. organic-chemistry.org

Organozinc reagents can be prepared from the corresponding organic halides, and their use in Negishi coupling allows for the formation of sp³-sp², sp²-sp², and sp³-sp³ carbon-carbon bonds. wikipedia.org The reaction of bromoarenes with organozinc reagents, such as dimethylzinc, in the presence of a palladium catalyst provides a high-yielding route to the corresponding substituted arenes. researchgate.net For instance, the coupling of this compound with an appropriate organozinc reagent would be a viable method for introducing alkyl or aryl substituents at the 3-position of the pyridine ring. researchgate.netresearchgate.net The synthesis of specific ligands has been explored to create high-affinity CRF receptor ligands via Negishi coupling. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is widely employed for the synthesis of aryl and heteroaryl amines from the corresponding halides or triflates. wikipedia.orgacsgcipr.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org

For this compound, the carbon-bromine bond at the 3-position is the reactive site for this transformation. The reaction couples the pyridine scaffold with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. While specific examples for this exact substrate are not extensively documented in public literature, the reaction is broadly applicable to bromopyridines. chemspider.comnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields. nih.gov Sterically hindered biarylphosphine ligands (e.g., XPhos, t-BuXPhos) and strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield |

| Bromobenzene | Carbazole | Pd₂(dba)₃ / TrixiePhos | LiOtBu | Toluene | 97% nih.gov |

| Bromobenzene | Diphenylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | >99% nih.gov |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 60% chemspider.com |

This table illustrates typical conditions for the Buchwald-Hartwig amination of related aryl bromides and is predictive for the reactivity of this compound.

Ullmann Coupling

The Ullmann coupling, one of the oldest cross-coupling reactions, traditionally involves the copper-mediated synthesis of symmetrical biaryl compounds from aryl halides at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations, known as Ullmann-type reactions, have expanded the scope to include the formation of C-N, C-O, and C-S bonds under milder conditions, often using copper salts and ligands. organic-chemistry.org

In the context of this compound, the Ullmann reaction can be utilized to form C-N bonds (amination or Goldberg reaction) or C-O bonds (etherification) at the C-3 position. These reactions typically require a copper(I) catalyst (e.g., CuI), a base (such as K₂CO₃ or Cs₂CO₃), and often a ligand like 1,10-phenanthroline (B135089) or an amino acid to facilitate the coupling. wikipedia.org The reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups, a condition met by the subject molecule due to the pyridine nitrogen and the difluoromethoxy group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic and heteroaromatic systems. It proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

In pyridine systems, SNAr reactions are most facile at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com Substitution at the 3-position (meta) is significantly less favorable because the intermediate lacks this crucial stabilization. stackexchange.com

For this compound, direct SNAr displacement of the bromide at the 3-position by a nucleophile is therefore expected to be difficult under standard conditions. While the pyridine ring is inherently electron-poor, the position of the leaving group is not optimal for stabilizing the anionic intermediate. However, the presence of the strongly electron-withdrawing difluoromethoxy group at the adjacent C-4 position can influence this reactivity.

Electron-withdrawing groups (EWGs) are known to activate aromatic rings towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org The difluoromethoxy (-OCF₂H) group is a potent EWG due to the strong inductive effect of the two fluorine atoms.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging. The lone pair on the nitrogen atom readily coordinates with electrophiles or the Lewis acid catalysts required for the reaction, leading to the formation of a pyridinium (B92312) salt. wikipedia.orgutexas.edu This positively charged species is strongly deactivated towards further electrophilic attack. Compared to benzene, pyridine's reactivity in SEAr is often likened to that of nitrobenzene. utexas.edu

When SEAr does occur, it proceeds preferentially at the 3-position, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen atom. wikipedia.org

In this compound, the most reactive positions for SEAr (C-3 and C-5) are either blocked (C-3) or adjacent to the existing substituents. Both the bromo and difluoromethoxy groups are deactivating. latech.eduyoutube.com The directing effects of the existing groups would determine the site of any further substitution. Bromine is an ortho-, para-director, while the strongly deactivating -OCF₂H group is expected to be a meta-director. Therefore, an incoming electrophile would be directed by the bromine to C-2 or C-5 and by the difluoromethoxy group to C-2 and C-6 (meta to C-4). The combined deactivating effects and potential steric hindrance make SEAr on this molecule highly unlikely to proceed under standard conditions.

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heteroaromatic compounds, bypassing the need for pre-functionalized substrates. rsc.org For pyridines, C-H functionalization can be directed to various positions depending on the catalyst and reaction conditions.

The molecule this compound possesses three available C-H bonds at the C-2, C-5, and C-6 positions, which are potential sites for functionalization. The regioselectivity of C-H activation reactions on substituted pyridines is complex. Cross-coupling reactions often occur fastest at the 2/6 positions, followed by the 4-position, with the 3/5 positions being the least reactive. baranlab.org The inherent acidity of the C-H protons and the coordinating ability of the pyridine nitrogen play crucial roles in directing the metallation step. Given the electronic landscape of this compound, C-H activation would most likely occur at the C-2 or C-6 positions, which are ortho to the ring nitrogen and are often the most kinetically favored sites for deprotonation or oxidative addition.

Directed C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the pre-functionalization of substrates. rsc.org For pyridine derivatives, this approach is particularly valuable but also challenging due to the ring's electronic deficiency and the nitrogen atom's potential to coordinate with and deactivate metal catalysts. rsc.orgresearchgate.net

In the context of this compound, C-H functionalization could theoretically occur at the C-2, C-5, or C-6 positions. The regioselectivity of such reactions is governed by a combination of electronic and steric factors, as well as the specific catalytic system employed. The pyridine nitrogen can act as an endogenous directing group, often favoring functionalization at the C-2 and C-6 positions (ortho to the nitrogen). researchgate.net However, the steric bulk and electronic influence of the bromo and difluoromethoxy substituents would play a significant role in determining the ultimate site of reaction.

Strategies for C-H functionalization often rely on transition metal catalysis, where the metal catalyst inserts into a C-H bond, forming a metallacyclic intermediate that can then react with a coupling partner. youtube.com For pyridines, various directing groups can be temporarily installed on the nitrogen to control the regioselectivity of the C-H activation step. researchgate.net Given the inherent directing ability of the pyridine nitrogen, it is plausible that this compound could undergo C-H functionalization without the need for an external directing group, although this would be highly dependent on the reaction conditions and the catalyst used.

Metal-Catalyzed C-H Activation (e.g., Ruthenium, Manganese)

Metal-catalyzed C-H activation has emerged as a step-economical tool for the construction of complex molecules. nih.gov While palladium has been a dominant metal in this field, more earth-abundant metals like ruthenium and manganese have gained traction. rsc.org These metals can catalyze a variety of C-H functionalization reactions, including arylation, alkylation, and amination. rsc.org

For a substrate like this compound, the primary sites for metal-catalyzed C-H activation would be the positions ortho to the pyridine nitrogen (C-2 and C-6). The reaction typically proceeds through a cyclometalated intermediate, and the choice of metal and ligands is crucial for achieving high selectivity and yield.

Beyond C-H activation, the bromine atom at the C-3 position is a prime handle for a wide array of well-established palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This would be a highly effective method for introducing new aryl or vinyl substituents at the C-3 position.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-3 position and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with a wide range of primary or secondary amines, catalyzed by a palladium-phosphine complex. chemspider.comwikipedia.orglibretexts.org

The following table summarizes the expected palladium-catalyzed cross-coupling reactions for this compound based on established methodologies for similar aryl halides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N |

Transformations Involving the Difluoromethoxy Moiety

Stability and Potential for Further Functionalization

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal and agrochemical chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. vulcanchem.com Its stability stems from the high strength of the carbon-fluorine bonds. The electron-withdrawing nature of the difluoromethoxy group reduces the electron density of the pyridine ring, which can influence its reactivity in various transformations.

The -OCF₂H group is generally considered stable under a wide range of reaction conditions, including those typically employed for cross-coupling reactions at the bromo-position. This stability allows for the modification of other parts of the molecule without affecting the difluoromethoxy moiety.

While the difluoromethoxy group itself is robust, the hydrogen atom of the -OCF₂H group could potentially be a site for functionalization under specific, likely harsh, conditions, though this is not a common transformation. The primary role of the difluoromethoxy group in the context of this compound is to modulate the electronic properties of the molecule and to confer desirable physicochemical characteristics.

Cleavage or Modification of the C-O-C(F₂H) Bond

The cleavage of aryl ether bonds, including the C-O-C(F₂H) bond in this compound, is a challenging transformation due to the inherent stability of the bond. While methods exist for the cleavage of simple aryl methoxy (B1213986) ethers, often requiring strong Lewis acids like aluminum chloride or boron trihalides, the cleavage of a difluoromethoxy group is expected to be even more difficult due to the strengthening effect of the fluorine atoms on the C-O bond. nih.gov

Radical-mediated pathways or specific enzymatic systems are known to cleave highly stable C-F bonds, but these methods are highly specialized and may not be readily applicable in a standard synthetic laboratory setting. nih.gov For practical purposes in most synthetic applications, the C-O-C(F₂H) bond in this compound can be considered inert. Any intended cleavage would likely require bespoke reaction development with harsh reagents and conditions, potentially leading to the decomposition of the pyridine ring itself. Therefore, transformations targeting the cleavage or modification of the difluoromethoxy group are not a common synthetic strategy for this class of compounds.

A comprehensive search for detailed analytical data on "this compound" has been conducted. Unfortunately, specific, publicly available research findings containing the in-depth experimental data required to fully populate the requested article sections on advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are not available at this time.

While general information regarding the compound's existence and basic properties is accessible, the detailed spectral assignments and data from advanced characterization techniques such as 1H, 13C, 19F NMR, 2D NMR (COSY, HSQC, HMBC), and HRMS have not been published in the accessible scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements without access to these specific research findings. An article generated without this foundational data would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS)

Fragmentation Pathways

The presence of bromine is a key factor in the mass spectrum, as it exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic M+2 isotopic pattern for bromine-containing fragments, where the peak at M+2 has approximately the same intensity as the molecular ion peak (M). whitman.eduyoutube.com

Upon electron ionization, the initial event is the formation of a molecular ion [C₆H₄BrF₂NO]⁺•. The subsequent fragmentation is likely to proceed through several pathways:

Loss of the difluoromethoxy group: Cleavage of the C-O bond can lead to the loss of a neutral difluoromethoxy radical (•OCHF₂) or a difluorocarbene (:CF₂) followed by the loss of a hydroxyl radical (•OH).

Cleavage of the C-Br bond: The loss of a bromine radical (•Br) is a common fragmentation pathway for brominated aromatic compounds. libretexts.org

Ring fragmentation: The pyridine (B92270) ring itself can undergo fragmentation, leading to the formation of smaller charged species.

Rearrangement reactions: As seen in anisole derivatives, rearrangements such as the McLafferty rearrangement may occur, although less likely in this specific structure. acs.orgmiamioh.edu

A plausible primary fragmentation pathway would involve the cleavage of the C-O bond of the difluoromethoxy group, leading to a [M - OCHF₂]⁺ fragment. Another significant fragmentation would be the loss of the bromine atom, resulting in a [M - Br]⁺ fragment. Further fragmentation of these primary ions would lead to the complex pattern observed in the mass spectrum.

Table 1: Predicted Fragmentation Data for 3-Bromo-4-(difluoromethoxy)pyridine

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [C₆H₄BrF₂NO]⁺• | 223/225 | - |

| [C₅H₄BrN]⁺• | 157/159 | •OCHF₂ |

| [C₆H₄F₂NO]⁺ | 144 | •Br |

| [C₅H₄N]⁺ | 78 | •Br, •OCHF₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its pyridine ring, C-Br, C-O, and C-F bonds.

The key vibrational modes and their expected absorption regions are:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹. libretexts.org

Pyridine ring stretching (C=C and C=N): The stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netcdnsciencepub.com

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in the difluoromethoxy group are expected to appear in the range of 1000-1300 cm⁻¹. miamioh.edu

C-F stretching: The strong electronegativity of fluorine results in intense C-F stretching bands, typically observed in the 1000-1100 cm⁻¹ region. rsc.org

C-Br stretching: The C-Br stretching vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Pyridine Ring | C=C and C=N Stretching | 1400-1600 |

| Difluoromethoxy | C-O-C Asymmetric Stretching | 1200-1300 |

| Difluoromethoxy | C-O-C Symmetric Stretching | 1000-1100 |

| Difluoromethoxy | C-F Stretching | 1000-1100 |

| C-Br | Stretching | 500-700 |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

As of the current scientific literature, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed experimental data on its solid-state structure, such as unit cell dimensions, space group, and precise atomic coordinates, are not available.

However, based on crystal structures of related substituted bromopyridines, it can be anticipated that the pyridine ring would be essentially planar. nih.govmdpi.comnih.govmdpi.com The difluoromethoxy group's conformation and the intermolecular interactions, such as halogen bonding and π-π stacking, would be of significant interest in understanding its solid-state properties.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. helixchrom.comhelixchrom.com For a compound like this compound, a reversed-phase HPLC method would likely be the most suitable approach. researchgate.netnih.gov

A typical HPLC method would involve:

Stationary Phase: A C18 or C8 column, which provides a nonpolar stationary phase for the separation of moderately polar to nonpolar compounds.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The gradient or isocratic elution would be optimized to achieve good resolution between the main peak and any impurities.

Detection: UV detection would be appropriate, as the pyridine ring is a chromophore. The detection wavelength would be set at one of the absorption maxima of the compound.

Table 3: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 270 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.govmdpi.com Given its likely boiling point, this compound should be amenable to GC analysis. tandfonline.comrestek.com

A standard GC method would utilize:

Column: A capillary column with a nonpolar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane.

Carrier Gas: An inert gas like helium or nitrogen.

Injector and Detector Temperatures: These would be optimized to ensure efficient vaporization of the sample without thermal degradation.

Detection: A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. For more definitive identification, a Mass Spectrometer (MS) detector could be used (GC-MS). nih.gov

Table 4: Proposed GC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Optimized temperature ramp (e.g., 100 °C hold for 2 min, then ramp to 250 °C) |

| Detector | FID or MS |

| Detector Temperature | 280 °C |

Computational Chemistry and Mechanistic Insights

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis

Transition state analysis is crucial for understanding the kinetics and mechanism of chemical reactions involving 3-Bromo-4-(difluoromethoxy)pyridine. For this compound, a key reaction pathway is nucleophilic aromatic substitution (SNAr), where the bromide ion is displaced by a nucleophile.

Computational studies, typically employing DFT methods, can model the SNAr reaction pathway. researchgate.netnih.gov The process generally proceeds through a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex. libretexts.org The first step is the rate-determining step, involving the attack of the nucleophile on the carbon atom bonded to the bromine. This leads to the formation of a transition state, which is a transient, high-energy species.

The geometry of the transition state is characterized by the partial formation of the new bond with the incoming nucleophile and the partial breaking of the C-Br bond. The pyridine (B92270) ring loses its aromaticity, and the carbon at the site of substitution changes from sp2 to sp3 hybridization. libretexts.org The presence of the electron-withdrawing difluoromethoxy group at the 4-position and the inherent electron-deficient nature of the pyridine ring are expected to stabilize the negatively charged Meisenheimer intermediate and the preceding transition state, thus facilitating the reaction.

Computational models can precisely calculate the geometry and energy of this transition state. For instance, in related pyridyl systems, DFT calculations have been used to locate and characterize transition states for SNAr reactions, providing insights into the "element effect" (the influence of the leaving group) and the role of substituents. nih.gov For this compound, the transition state for an SNAr reaction with a generic nucleophile (Nu-) would be a key focus of such an analysis.

A representative, hypothetical transition state analysis for the SNAr reaction of this compound with a nucleophile is presented in Table 1. The data is illustrative and based on typical values observed in computational studies of similar reactions.

Table 1: Hypothetical Transition State Parameters for the SNAr Reaction of this compound

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | The free energy barrier for the reaction, indicating reaction rate. |

| C-Nu Bond Length | 1.8 - 2.2 Å | The partially formed bond between the carbon and the nucleophile. |

| C-Br Bond Length | 2.1 - 2.5 Å | The partially broken bond between the carbon and the bromine. |

| Imaginary Frequency | -300 to -500 cm-1 | The single imaginary vibrational frequency confirming the structure as a true transition state. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this molecule and reaction.

Energetic Profiles of Reaction Pathways

The energetic profile of a reaction pathway maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. For this compound, the energetic profile of an SNAr reaction would provide a comprehensive understanding of the reaction's feasibility and kinetics.

The energetic profile for the SNAr reaction of this compound is expected to show two transition states and one intermediate (the Meisenheimer complex). The first transition state, leading to the formation of the intermediate, is generally higher in energy and thus represents the rate-determining step. nih.gov The stability of the Meisenheimer complex is a critical factor; greater stability of this intermediate generally leads to a lower activation energy for the first step. The second transition state corresponds to the expulsion of the bromide ion to restore the aromaticity of the pyridine ring.

A hypothetical energetic profile for the SNAr reaction is outlined in Table 2, providing an example of the kind of data that would be generated from a computational study.

Table 2: Hypothetical Energetic Profile for the SNAr Reaction of this compound

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials: this compound and nucleophile. |

| Transition State 1 | +20 | The energy barrier for the formation of the Meisenheimer complex. |

| Meisenheimer Intermediate | +5 | The relatively stable intermediate formed after nucleophilic attack. |

| Transition State 2 | +15 | The energy barrier for the expulsion of the bromide ion. |

| Products | -10 | The final substituted pyridine product and the bromide ion. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this molecule and reaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Correlation of Structural Features with Reactivity

The reactivity of this compound in reactions like SNAr can be correlated with various structural and electronic descriptors. nih.govrsc.org These descriptors can be calculated using computational methods and then used to build a QSAR model. Key descriptors would include:

Electronic Properties: The electron-withdrawing nature of the difluoromethoxy group and the nitrogen atom in the pyridine ring significantly influences the electrophilicity of the carbon atom attached to the bromine. Descriptors such as the partial charge on this carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) can quantify this effect. chemrxiv.org A lower LUMO energy and a more positive MEP at the reaction site generally correlate with higher reactivity towards nucleophiles.

Steric Factors: The size and position of the substituents on the pyridine ring can affect the approach of the nucleophile. While the 3-bromo and 4-difluoromethoxy arrangement is not expected to present significant steric hindrance for many nucleophiles, this can become a factor with bulkier reagents.

Solvation Effects: The solvent in which a reaction is carried out can have a profound impact on the reaction rate. Computational models can incorporate solvent effects to provide more accurate predictions of reactivity.

A hypothetical QSAR model for the reactivity of a series of substituted bromopyridines, including this compound, might take the form of a linear equation, as shown below:

log(k) = c₀ + c₁ * q(C-Br) + c₂ * E(LUMO) + c₃ * S

Where log(k) is the logarithm of the reaction rate constant, q(C-Br) is the partial charge on the carbon atom bonded to bromine, E(LUMO) is the energy of the LUMO, S is a steric parameter, and c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression.

Prediction of Spectroscopic Properties

SPR models can be developed to predict the spectroscopic properties of this compound, such as its NMR and IR spectra. These predictions are highly valuable for confirming the structure of the compound and for interpreting experimental data.

Computational methods, particularly DFT, can calculate spectroscopic parameters with a good degree of accuracy. rsc.orgrsc.org For NMR spectroscopy, the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be predicted. bohrium.comnih.govchemrxiv.org The calculated chemical shifts are often compared with experimental values to validate the computational model and to aid in the assignment of the observed signals.

For IR spectroscopy, the vibrational frequencies and their corresponding intensities can be calculated. These can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule, such as the C-Br, C-O, C-F, and pyridine ring vibrations.

Table 3 provides an example of the kind of data that could be generated from a computational prediction of the ¹³C NMR chemical shifts for this compound.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C2 | ~150 | Carbon adjacent to the nitrogen. |

| C3 | ~110 | Carbon bonded to the bromine. |

| C4 | ~160 | Carbon bonded to the difluoromethoxy group. |

| C5 | ~115 | Carbon in the pyridine ring. |

| C6 | ~145 | Carbon adjacent to the nitrogen. |

| -O-CF₂-H | ~115 (t) | Carbon of the difluoromethyl group (triplet due to C-F coupling). |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations. The actual spectrum would also show coupling effects.

Synthesis and Exploration of Derivatives and Analogues

Modification of the Pyridine (B92270) Ring System

The pyridine ring is a versatile scaffold that can be modified through the introduction of additional substituents or by fusing it with other ring systems to create more complex heterocyclic structures.

Introduction of Additional Substituents

The introduction of further substituents onto the pyridine ring of 3-bromo-4-(difluoromethoxy)pyridine can significantly influence its electronic properties, steric profile, and potential intermolecular interactions. A direct example of this is the synthesis of 3-bromo-2-chloro-4-(difluoromethoxy)pyridine achemblock.com. The addition of a chlorine atom at the C-2 position creates a more electron-deficient pyridine ring, which can alter its reactivity and binding characteristics in various applications.

Generally, the introduction of substituents onto a pyridine ring can be achieved through various synthetic strategies, including electrophilic and nucleophilic aromatic substitution reactions. For instance, direct C-H functionalization and Minisci-type reactions are powerful tools for adding alkyl groups to electron-deficient heterocycles like pyridine. nih.govnih.govrsc.org While direct application on this compound is not extensively documented, these methods offer a viable pathway for creating novel derivatives. For example, a C-4 alkylated pyridine can be synthesized using a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govnih.gov

The choice of reaction and the position of the new substituent are governed by the directing effects of the existing bromo and difluoromethoxy groups. Multicomponent reactions also provide an efficient route to highly substituted pyridines from simpler acyclic precursors. mdpi.comresearchgate.net

Pyridine Ring Heteroannulation Reactions

Heteroannulation involves the construction of a new heterocyclic ring fused to the existing pyridine core, leading to polycyclic aromatic systems. wikipedia.org This strategy, also known as annulation, can dramatically alter the size, shape, and electronic nature of the parent molecule. wikipedia.orgscripps.edu While specific examples starting from this compound are not prevalent in the literature, general methodologies for pyridine annulation are well-established and could be adapted.

These reactions often involve the condensation of two molecules to form two new bonds in a single process. scripps.edu For example, pyridines can be synthesized from allyl amines and alkynes through a sequence of copper(II)-promoted dehydrogenation and rhodium(III)-catalyzed N-annulation. nih.gov Another approach involves the reaction of β-enamine carbonyls with reagents like Rongalite to form substituted pyridines. mdpi.com

Furthermore, palladium-catalyzed heteroannulation of aryl halides with strained alkenes, such as norbornene derivatives, can yield polycyclic heterocycles. nih.gov Adapting such a strategy could involve using the bromo-substituent on the pyridine as a handle for palladium-catalyzed cross-coupling and subsequent cyclization to build a new ring. The synthesis of pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes demonstrates a cascade 6-endo-dig cyclization, offering another potential route for creating fused systems. nih.gov

Variations in the Halogen Atom

The bromine atom at the C-3 position is a key functional group that can be readily replaced by other halogens, such as chlorine or iodine, or used as a synthetic handle for introducing other functionalities via cross-coupling reactions.

The synthesis of analogous compounds with different halogens at the C-3 position, such as 3-chloro-4-(difluoromethoxy)pyridine or 3-iodo-4-(difluoromethoxy)pyridine , would allow for a systematic study of the effect of the halogen on the compound's properties. The synthesis of 3-chloropyridine, for instance, can be achieved from 2,6-dichloropyridine (B45657) through chlorination followed by a hydrogenation reaction. google.com Another common method involves the diazotization of 3-aminopyridine (B143674). google.com Similarly, 3-bromopyridine (B30812) can be synthesized by the direct bromination of pyridine in the presence of sulfuric acid or from 3-aminopyridine via a Sandmeyer-type reaction. google.comgoogle.com

The synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 4-aminopyridine (B3432731) showcases a sequence of bromination followed by diazotization and halogen exchange, a strategy that could potentially be adapted to introduce an iodine at the 3-position of a pre-functionalized pyridine. google.com Nucleophilic aromatic substitution on halopyridines is also a viable strategy, particularly for chloro- and fluoro-pyridines, although substitutions at the 3-position are generally less facile than at the 2- or 4-positions. youtube.com For instance, the treatment of 3-bromo-4-nitropyridine (B1272033) with a fluoride (B91410) source can lead to the substitution of the nitro group rather than the bromine, highlighting the complex reactivity patterns. chemicalbook.comnih.gov

The table below compares related halogenated pyridine precursors.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 3-Bromopyridine | 626-55-1 | C₅H₄BrN | Starting material for various derivatives. google.com |

| 3-Chloropyridine | 626-60-8 | C₅H₄ClN | Can be synthesized from 2,6-dichloropyridine. google.com |

| 3-Iodopyridine | 1120-90-7 | C₅H₄IN | Used in coupling reactions. |

| 3-Bromo-4-fluoropyridine | 116922-60-2 | C₅H₃BrFN | Synthesized from 3-bromo-4-nitropyridine. chemicalbook.com |

Modifications of the Difluoromethoxy Group

The difluoromethoxy group is a key feature of the molecule, contributing to its lipophilicity and metabolic stability. Modifications to this group can be explored to fine-tune these properties.

Introduction of Other Fluorinated Ethers (e.g., Trifluoromethoxy)

Replacing the difluoromethoxy (-OCHF₂) group with other fluorinated ether moieties, such as the trifluoromethoxy (-OCF₃) group, can further enhance properties like metabolic stability and electronegativity. The synthesis of 3-bromo-4-(trifluoromethoxy)pyridine would be a direct analogue to investigate these effects. uni.lu

The introduction of a trifluoromethoxy group onto a pyridine ring can be challenging but has been achieved through various methods. One approach involves the trifluoromethoxylation of functionalized pyridines under mild conditions, which can be amenable to a range of substrates. rsc.org These reactions can proceed via a radical O-trifluoromethylation followed by a migration pathway. rsc.org The electronic properties of the substituents already on the pyridine ring can significantly influence the reaction's success and regioselectivity. rsc.org

The table below lists the parent compound and its trifluoromethoxy analogue.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1214377-46-4 | C₆H₄BrF₂NO |

| 3-Bromo-4-(trifluoromethoxy)pyridine | 936841-70-2 | C₆H₃BrF₃NO |

Alterations in the Alkyl Chain of the Ether

While the difluoromethoxy group itself is small, the general concept of altering the alkyl chain of an ether substituent on a pyridine ring is a common strategy in medicinal chemistry to explore steric and conformational effects. For 4-alkoxypyridines, a range of derivatives with varying alkyl chain lengths (from C₅ to C₁₈) have been synthesized. semanticscholar.org A common synthetic route involves the reaction of 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol in the presence of a base like sodium hydroxide (B78521) in DMSO. semanticscholar.org

Synthesis of Biologically Relevant Scaffolds Incorporating the this compound Moiety

The strategic incorporation of the this compound moiety into larger, more complex molecules is crucial for developing novel therapeutic agents. The bromine atom at the C3 position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to construct key carbon-carbon and carbon-nitrogen bonds. This allows for the integration of the unique electronic properties of the difluoromethoxy-substituted pyridine ring into diverse molecular scaffolds, a common strategy in the design of kinase inhibitors and other biologically active compounds. ed.ac.ukrsc.org The difluoromethoxy group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of a potential drug candidate. pipzine-chem.com

The primary synthetic routes for elaborating the this compound core involve transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are instrumental in this context, allowing for the precise and efficient formation of new bonds at the bromine-bearing carbon. These reactions are fundamental in medicinal chemistry for building the complex architectures required for high-potency and selective biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone for the functionalization of heteroaromatic halides. For a substrate like this compound, the bromine atom is an excellent leaving group for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely employed to form biaryl structures, a common motif in kinase inhibitors. ed.ac.uk The coupling of this compound with various aryl or heteroaryl boronic acids or esters would yield complex scaffolds. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DME.

Table 1: Representative Suzuki-Miyaura Coupling for Scaffold Synthesis

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Product Scaffold Type |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 3-Phenyl-4-(difluoromethoxy)pyridine |

| This compound | Pyrazole-4-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/Water | 3-(Pyrazol-4-yl)-4-(difluoromethoxy)pyridine |

| This compound | Indole-5-boronic acid | XPhos Pd G2 | K₃PO₄ | 2-Methyl-THF | 3-(Indol-5-yl)-4-(difluoromethoxy)pyridine |

Buchwald-Hartwig Amination: This reaction is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines. In drug discovery, the introduction of an amine linker is a common strategy to connect different pharmacophoric elements. Reacting this compound with a variety of primary or secondary amines, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), would yield substituted 3-amino-4-(difluoromethoxy)pyridine derivatives. These products are valuable intermediates for building inhibitors that target the ATP-binding site of kinases.

Table 2: Representative Buchwald-Hartwig Amination for Scaffold Synthesis

| Reactant 1 | Reactant 2 (Amine) | Catalyst/Ligand | Base | Solvent | Product Scaffold Type |

|---|---|---|---|---|---|

| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Phenyl-4-(difluoromethoxy)pyridin-3-amine |

| This compound | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 3-(Morpholino)-4-(difluoromethoxy)pyridine |

| This compound | 1H-Pyrazole | PdCl₂(Amphos)₂ | K₂CO₃ | t-Amyl alcohol | 3-(1H-Pyrazol-1-yl)-4-(difluoromethoxy)pyridine |

Synthesis of Fused Heterocyclic Systems

The this compound moiety can also serve as a foundational component for the construction of fused heterocyclic systems, such as pyrazolopyridines or thienopyridines. These fused scaffolds are prevalent in many biologically active molecules, including potent kinase inhibitors. nih.gov The general approach often involves an initial cross-coupling reaction to introduce a suitably functionalized group at the 3-position, followed by an intramolecular cyclization reaction.

For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a hydroxyl or amino group could be followed by a cyclization step to form a furo[3,2-c]pyridine (B1313802) or pyrrolo[3,2-c]pyridine core, respectively. Similarly, introducing a functionalized amine via Buchwald-Hartwig amination could set the stage for an intramolecular cyclization to form more complex polycyclic structures. The synthesis of pyrazolo[3,4-b]pyridine derivatives, for example, often involves the use of brominated pyridine precursors to build the fused ring system that is central to their activity as TRK inhibitors. nih.gov

Table 3: Hypothetical Synthesis of a Fused Pyrazolopyridine Scaffold

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Amination | This compound | Hydrazine | Pd catalyst, ligand, base | 3-Hydrazinyl-4-(difluoromethoxy)pyridine |

| 2. Cyclization | 3-Hydrazinyl-4-(difluoromethoxy)pyridine | β-Ketoester (e.g., Ethyl acetoacetate) | Acid or base catalysis, heat | 1H-Pyrazolo[3,4-c]pyridine derivative |

The strategic application of these and other synthetic methodologies allows for the versatile incorporation of the this compound unit into a wide array of complex, biologically relevant scaffolds, underscoring its importance as a valuable building block in modern medicinal chemistry.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Bromo-4-(difluoromethoxy)pyridine and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. researchgate.netnih.govnih.gov Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions and the generation of significant waste. Emerging research is likely to focus on the development of more sustainable and efficient synthetic protocols.

One promising avenue is the adoption of one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing solvent usage and purification steps. tandfonline.com Furthermore, the use of environmentally benign solvents and green catalysts is expected to become more prevalent. researchgate.netrsc.org Microwave-assisted synthesis has already been recognized as a valuable tool in green chemistry and could be employed to accelerate reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. nih.govtandfonline.com

The exploration of unconventional starting materials, such as biomass-derived feedstocks, presents another exciting frontier for the sustainable synthesis of pyridines. numberanalytics.com Research into novel rearrangement reactions could also unveil new pathways to pyridine-based frameworks, potentially offering more atom-economical and efficient routes. numberanalytics.com A key challenge will be the regioselective introduction of the bromo and difluoromethoxy groups onto the pyridine ring in a sustainable manner.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Reaction Type | Multi-step sequences | One-pot, multicomponent reactions |

| Catalysts | Often stoichiometric reagents | Green, recyclable catalysts |

| Solvents | Volatile organic compounds | Benign, renewable solvents or solvent-free |

| Energy Input | Conventional heating | Microwave or ultrasonic irradiation |

| Starting Materials | Petrochemical-based | Biomass-derived |

Advanced Catalysis for Selective Functionalization

The pyridine ring is notoriously challenging to functionalize due to its electron-deficient nature. beilstein-journals.orgresearchgate.net Future research will undoubtedly focus on the development of advanced catalytic systems to achieve highly selective C-H functionalization of the this compound core. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, a significant step towards atom economy. researchgate.net

Transition-metal catalysis, particularly with palladium, iridium, and nickel, will continue to be a major area of investigation. nih.govacs.orgacs.org For instance, iridium-catalyzed C-H borylation could be employed for the regioselective introduction of a boryl group, which can then be further functionalized. nih.gov The bromine atom on the ring serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of a wide array of substituents. acs.orgmdpi.comacs.orgnih.gov

A significant challenge lies in controlling the regioselectivity of C-H functionalization on the pyridine ring, given the presence of both the bromo and difluoromethoxy substituents. nih.gov The development of catalysts that can selectively target the C-2, C-5, or C-6 positions would open up new avenues for creating diverse libraries of this compound derivatives. researchgate.net

Integration with Flow Chemistry and Automation

The integration of flow chemistry and automated synthesis platforms is poised to revolutionize the synthesis and screening of this compound derivatives. numberanalytics.comscribd.comresearchgate.netresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and increased safety, particularly for reactions involving hazardous reagents or intermediates. numberanalytics.comresearchgate.net

Automated synthesis systems can be employed to rapidly generate libraries of compounds by systematically varying the building blocks and reaction conditions. scribd.comresearchgate.netresearchgate.netnih.gov This high-throughput approach can significantly accelerate the drug discovery process by enabling the rapid exploration of structure-activity relationships. For instance, an automated platform could be used to perform a series of palladium-catalyzed cross-coupling reactions on this compound with a diverse set of boronic acids, amines, or alkynes. The resulting library of compounds could then be screened for biological activity.

The combination of flow chemistry and automation could lead to a more efficient and cost-effective production of this compound and its derivatives, from laboratory-scale synthesis to industrial-scale manufacturing. vcu.edu

Exploration in Materials Science and Polymer Chemistry

The unique properties of the difluoromethoxy group make this compound an attractive building block for the development of advanced materials and polymers. nih.govpageplace.de The incorporation of fluorinated moieties into polymers can impart desirable properties such as high thermal stability, chemical resistance, low surface energy, and specific optical and electronic characteristics. nih.govacs.orgnih.gov

Future research could explore the polymerization of this compound-derived monomers to create novel fluorinated polymers. acs.org The bromine atom could be converted into a polymerizable group, such as a vinyl or an acetylene, or it could be used as a site for post-polymerization modification. The resulting polymers could find applications in a variety of fields, including high-performance plastics, coatings, and membranes.

Furthermore, the incorporation of the fluorinated pyridine moiety into block copolymers could lead to self-assembling materials with interesting nanostructures and functionalities. nih.govacs.org For example, fluorinated pyridinium (B92312) block copolymers have been shown to exhibit enhanced antibacterial activity. nih.govacs.org The development of such materials could have significant implications for biomedical devices and antimicrobial surfaces.

Application in Advanced Spectroscopic and Imaging Techniques

The presence of fluorine in this compound makes it an ideal candidate for analysis by advanced spectroscopic and imaging techniques. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for the characterization of organofluorine compounds due to its high sensitivity and wide chemical shift range. nih.govnumberanalytics.comnumberanalytics.comnumberanalytics.comthermofisher.com

¹⁹F NMR can be used to monitor the synthesis of this compound and its derivatives in real-time, providing valuable information about reaction kinetics and mechanisms. numberanalytics.com It is also an invaluable tool for structural elucidation, as the ¹⁹F chemical shift is highly sensitive to the local electronic environment. thermofisher.comnih.govnih.gov Advanced multidimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can be used to further probe the structure and dynamics of these molecules. numberanalytics.com

In the realm of medical imaging, the introduction of the fluorine-18 (B77423) (¹⁸F) isotope into the difluoromethoxy group would transform this compound into a potential positron emission tomography (PET) imaging agent. mdpi.comnih.govnih.govmdpi.com PET is a highly sensitive and quantitative imaging modality that is widely used in clinical diagnostics, particularly in oncology. The development of ¹⁸F-labeled this compound derivatives could enable the non-invasive visualization and quantification of biological processes in vivo.

Table 2: Advanced Analytical Techniques for this compound

| Technique | Application | Potential Insights |

| ¹⁹F NMR Spectroscopy | Structural Elucidation, Reaction Monitoring | Detailed information on the electronic environment of the fluorine atoms, real-time tracking of synthetic transformations. nih.govnumberanalytics.comnumberanalytics.comnumberanalytics.comthermofisher.com |

| Multidimensional NMR | Complex Structure Determination | Correlation between different nuclei, providing a comprehensive structural picture. numberanalytics.com |

| Positron Emission Tomography (PET) | In Vivo Imaging | Visualization and quantification of biological targets and pathways. mdpi.comnih.govnih.govmdpi.com |

| Mass Spectrometry | Molecular Weight Determination, Fragmentation Analysis | Confirmation of molecular formula and structural fragments. acs.org |

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-4-(difluoromethoxy)pyridine?

Methodological Answer:

The synthesis typically involves bromination of a precursor, such as 4-(difluoromethoxy)pyridine, using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Alternatively, coupling reactions (e.g., Suzuki-Miyaura) can introduce bromine via intermediates. For example, a pyridyl boronic acid derivative may react with a brominated partner under palladium catalysis . Key parameters include solvent choice (e.g., DMSO or DMF), temperature (25–80°C), and catalyst loading (1–5 mol% Pd).

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:

Characterization employs:

- NMR : H and F NMR to confirm substitution patterns and difluoromethoxy group integrity. C NMR verifies aromatic carbons and CFO connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~235.98 g/mol) and isotopic patterns for bromine .

- HPLC/GC : Purity assessment (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Basic: What are the key reactivity profiles of this compound in organic synthesis?

Methodological Answer:

The bromine atom at the 3-position is susceptible to:

- Nucleophilic Substitution : Replacement with amines, thiols, or alkoxides under basic conditions (e.g., KCO in DMF) .

- Cross-Coupling Reactions : Suzuki-Miyaura or Stille couplings to form biaryl derivatives .

- Electrophilic Aromatic Substitution : Limited due to electron-withdrawing difluoromethoxy and bromine groups, but possible at the 5-position under strong electrophiles .

Advanced: How can reaction conditions be optimized for cross-coupling reactions involving this compound?

Methodological Answer:

Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance catalyst stability.

- Catalyst Selection : Pd(PPh) or PdCl(dppf) at 1–3 mol% with ligand additives (e.g., XPhos) .

- Temperature Control : 80–100°C for 12–24 hours ensures complete conversion.

- Monitoring : TLC or GC-MS tracks reaction progress. Post-reaction purification uses silica gel chromatography .

Advanced: What mechanistic insights explain the regioselectivity of bromine substitution in this compound?

Methodological Answer:

Regioselectivity is governed by:

- Electronic Effects : The electron-withdrawing difluoromethoxy group at the 4-position deactivates the ring, directing bromine to the 3-position via meta-directing effects.

- Steric Factors : Minimal steric hindrance at the 3-position facilitates bromination . Computational studies (DFT) can model charge distribution to predict reactivity .

Advanced: How does this compound degrade under varying storage conditions, and how is stability assessed?

Methodological Answer:

Stability studies involve:

- Hydrolytic Stability : Incubation in buffers (pH 1–13) at 37°C for 24–72 hours, monitored by HPLC. The difluoromethoxy group may hydrolyze to hydroxyl under strong acidic/basic conditions .

- Thermal Stability : TGA/DSC analysis up to 200°C detects decomposition.

- Light Sensitivity : UV-vis exposure (254–365 nm) tests photodegradation. Store at 2–8°C in inert atmosphere (N) .

Advanced: What structure-activity relationship (SAR) findings exist for analogs of this compound in biological systems?

Methodological Answer:

SAR studies on analogs reveal:

- Difluoromethoxy Group : Enhances metabolic stability and lipophilicity (logP ~2.5) compared to methoxy analogs .

- Bromine Substitution : Critical for binding to kinase active sites; replacement with smaller halogens (Cl) reduces potency .

- Pyridine Core : Essential for π-π stacking with aromatic residues in enzyme pockets .

Advanced: How can researchers resolve contradictions in reported fluorination outcomes for similar bromopyridines?

Methodological Answer:

Contradictions arise from competing pathways:

- Side Reactions : Fluoride may displace bromine via SNAr, but steric hindrance or poor leaving-group ability can inhibit this .

- Redox Intermediates : Radical pathways under harsh conditions (e.g., KF/18-crown-6) may form undesired byproducts.

- Mitigation : Use milder conditions (e.g., TBAF in DMSO at 25°C) and monitor intermediates via F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.